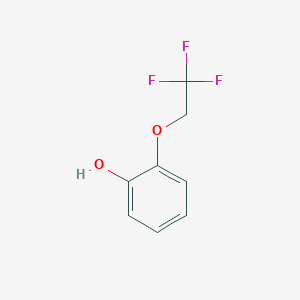

2-(2,2,2-Trifluoroethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGLBLCECKXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517688 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160968-99-0 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for 2-(2,2,2-Trifluoroethoxy)phenol, a key intermediate in the preparation of various organic compounds, including phenyl acetate compounds with sedative and hypnotic effects.[1][2] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct routes. The most prominently documented method is a multi-step pathway starting from o-nitrochlorobenzene, which involves etherification, reduction, and a diazotization-hydrolysis sequence.[3][4][5] Alternative methods include the direct alkali-catalyzed reaction of phenol and a demethylation route from a methoxy-protected precursor.[1][2]

Multi-Step Synthesis from o-Nitrochlorobenzene

This is a robust and well-documented industrial method that proceeds through three main stages, starting with readily available and inexpensive materials.[3][4]

Overall Reaction Scheme:

References

- 1. Buy this compound | 160968-99-0 [smolecule.com]

- 2. This compound | 160968-99-0 [chemicalbook.com]

- 3. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]

- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on 2-(2,2,2-Trifluoroethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-(2,2,2-Trifluoroethoxy)phenol, a versatile intermediate with applications in medicinal chemistry and organic synthesis. The document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and safety information.

Core Properties

This compound is a substituted phenol derivative characterized by the presence of a trifluoroethoxy group at the ortho position of the phenolic ring.[1] This substitution significantly influences its chemical and physical properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 160968-99-0 | [1] |

| Molecular Formula | C₈H₇F₃O₂ | [1] |

| Molecular Weight | 192.14 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-White to Pale Grey Solid | [3] |

| Melting Point | 49-50 °C | [2][3] |

| Boiling Point | 202 °C | [2][3] |

| Density | 1.327 g/cm³ | [2][3] |

| Flash Point | 102 °C | [2] |

| pKa | 9.22 ± 0.30 (Predicted) | [2][3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2][3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

1.2.1. NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic and trifluoroethoxy moieties.

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Reference |

| ¹H NMR | 9.72 | br. s. | -OH | [2] |

| 6.81-7.11 | m | Ar-H | [2] | |

| 4.36 | q (J = 8.4 Hz) | -OCH₂CF₃ | [2] | |

| ¹³C NMR | 136.4 | - | C-O (Aromatic) | [2] |

| 127.3, 126.4, 123.7, 122.4, 121.5, 119.2 | - | Ar-C | [2] | |

| 68.1 | - | -OCH₂CF₃ | [2] | |

| 56.2 | - | -OCH₂CF₃ | [2] |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3550-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1260-1050 | C-O stretch | Aryl ether |

1.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Phenols typically exhibit a strong molecular ion peak. Common fragmentation patterns for phenols include the loss of a CO molecule (M-28) and a formyl radical (HCO·, M-29).[4]

Synthesis and Purification

This compound can be synthesized through several routes, with the diazotization of 2-(2,2,2-trifluoroethoxy)aniline being a prominent method.

Experimental Protocol: Synthesis via Diazotization

This multi-step synthesis starts from o-nitrochlorobenzene.

Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)nitrobenzene

-

To a reaction flask, add o-nitrochlorobenzene (100g), 50% sodium hydroxide (260g), and a phase transfer catalyst such as tetrabutylammonium bromide (8g).

-

Stir the mixture and heat to 60°C.

-

Add 2,2,2-trifluoroethanol (68g) dropwise.

-

Maintain the reaction at 70°C with stirring for 6 hours.[3]

-

After cooling, the solid product is collected by suction filtration, washed with water, and dried.

Step 2: Synthesis of 2-(2,2,2-trifluoroethoxy)aniline

-

In a hydrogenation kettle, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g), absolute ethanol (1.5L), and 10% palladium on carbon (10g).

-

Perform hydrogenation at normal pressure and room temperature with stirring for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the aniline derivative.

Step 3: Synthesis of this compound

-

In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool in an ice-water bath.

-

Add 2-(2,2,2-trifluoroethoxy)aniline (80g) with stirring and react for 30 minutes.

-

Add a solution of sodium nitrite (30g) in water (50g) dropwise, maintaining the temperature between 0-5°C. Continue the reaction for 2 hours.

-

In a separate flask, prepare a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml). Heat this mixture to 70°C.

-

Add the previously prepared diazonium salt solution dropwise to the heated mixture and continue the reaction for 2 hours.[1]

-

Cool the reaction mixture and proceed with purification.

Experimental Protocol: Purification

-

After the reaction, cool the mixture and separate the organic and aqueous layers.

-

Extract the aqueous phase with toluene (2 x 200ml).

-

Combine the toluene layers, wash with water, and concentrate to one-third of the original volume.

-

Extract the concentrated toluene solution with 30% (w/w) sodium hydroxide (3 x 200g).

-

Combine the aqueous layers and acidify with 2N hydrochloric acid.

-

Extract the acidified aqueous layer with toluene (2 x 200ml).

-

Combine the toluene layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from n-hexane to obtain pure this compound.[5]

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of various organic compounds, particularly in the field of medicinal chemistry.[1] It is notably used as a reactant for the preparation of phenyl acetate compounds that exhibit sedative and hypnotic effects.[1][2]

Potential Mechanism of Action of Downstream Products

While the specific biological targets of this compound are not well-documented, many sedative-hypnotic drugs derived from phenolic structures exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor. These compounds often act as positive allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Caption: Plausible mechanism of action for sedative-hypnotics derived from phenolic precursors.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Recommended Handling Procedures

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, mist, or spray.

-

Wash hands thoroughly after handling.

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

chemical structure of 2-(2,2,2-Trifluoroethoxy)phenol

A Technical Guide to 2-(2,2,2-Trifluoroethoxy)phenol

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 160968-99-0), a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. It details the compound's chemical structure, physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, this guide outlines its primary applications, particularly as a key intermediate in the development of therapeutic agents, and summarizes essential safety and handling information.

Chemical Identity and Structure

This compound is an organic compound featuring a phenol ring substituted at the ortho position with a trifluoroethoxy group.[1] This substitution, particularly the presence of the three fluorine atoms, imparts unique chemical properties that are leveraged in various synthetic applications.[1]

| Identifier | Value |

| CAS Number | 160968-99-0[1][2][3][4][5][6] |

| IUPAC Name | This compound[1][2][5] |

| Molecular Formula | C₈H₇F₃O₂[1][2][4] |

| SMILES | Oc1ccccc1OCC(F)(F)F[2] |

| InChI | InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2[1][2][5] |

| InChI Key | VDWGLBLCECKXRU-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

The compound is typically a solid at room temperature.[6] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Weight | 192.14 g/mol [2][4][7] |

| Appearance | Off-White to Pale Grey Solid[8] |

| Melting Point | 49 - 50 °C[5][6][8] |

| Boiling Point | 202 °C[8] |

| Density | 1.327 g/cm³[8] |

| Flash Point | 102 °C[8] |

| pKa (Predicted) | 9.22 ± 0.30[8] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported.[9]

| Spectroscopy | Data |

| ¹H-NMR (300 MHz, CDCl₃) | δ 9.72 (br. s., 1H, OH), 7.11-6.81 (m, 4H, Ar-H), 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃)[9] |

| ¹³C-NMR (75 MHz, CDCl₃) | δ 136.4, 127.3, 126.4, 123.7, 122.4, 121.5, 119.2, 68.1, 56.2[9] |

| Mass Spectrometry | [M+H]⁻ m/z 191.0[9] |

Synthesis Methodologies

Several methods for the synthesis of this compound have been documented. A common and effective route starts from o-nitrochlorobenzene and involves a four-step process.[10][11][12]

References

- 1. Buy this compound | 160968-99-0 [smolecule.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. This compound - Protheragen [protheragen.ai]

- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 160968-99-0 [chemicalbook.com]

- 10. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]

- 12. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]

A Technical Guide to 2-(2,2,2-Trifluoroethoxy)phenol (CAS: 160968-99-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2,2-Trifluoroethoxy)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and synthetic research. Its structural features, combining a phenol group with a trifluoroethoxy moiety, make it a valuable intermediate and building block. It is primarily recognized as a reactant in the synthesis of phenyl acetate compounds being investigated for sedative and hypnotic effects.[1][2] This document serves as a comprehensive technical guide, consolidating available data on its physicochemical properties, spectral characteristics, synthesis protocols, and safety information to support research and development activities.

Physicochemical Properties

The compound is typically an off-white to pale grey solid at room temperature.[2][3][4] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 160968-99-0 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₇F₃O₂ | [1][3][6][7][8][9] |

| Molecular Weight | 192.14 g/mol | [1][2][4][6][8] |

| Appearance | Off-White to Pale Grey Solid | [2][3][4] |

| Melting Point | 49 - 54 °C | [2][3][10] |

| Boiling Point | 202 °C | [2] |

| Density | 1.327 g/cm³ | [2] |

| Flash Point | 102 °C | [2] |

| pKa (Predicted) | 9.22 ± 0.30 | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2] |

| Storage | Sealed in dry, Room Temperature or 2-8°C Refrigerator | [2][4] |

Spectral Data Analysis

Spectroscopic data confirms the structure of this compound. The key spectral features are detailed below.

| Spectroscopy | Data | Source(s) |

| ¹H-NMR (300 MHz, CDCl₃) | δ 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃), 6.81-7.11 (m, 4H, Ar-H), 9.72 (br. s., 1H, OH) | [1] |

| ¹³C-NMR (75 MHz, CDCl₃) | δ 56.2, 68.1, 119.2, 121.5, 122.4, 123.7, 126.4, 127.3, 136.4 | [1] |

| UPLC/MS | Purity: 99%, tR = 5.37 min, [M+H]⁻ m/z 191.0 | [1] |

| Infrared (IR) | Expected peaks: Broad O-H stretch (~3300-3600 cm⁻¹), strong C-O stretch (~1000-1300 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹) | [11][12] |

The ¹H-NMR spectrum shows a characteristic quartet at 4.36 ppm for the methylene protons adjacent to the trifluoromethyl group, a multiplet for the four aromatic protons, and a broad singlet for the phenolic hydroxyl proton.[1] The ¹³C-NMR spectrum is consistent with the eight distinct carbon environments in the molecule.[1]

Synthesis and Manufacturing

Several synthetic routes to this compound have been reported. A laboratory-scale method involves demethylation, while a more scalable industrial process begins with o-nitrochlorobenzene.

Laboratory Scale Synthesis: Demethylation

This method utilizes 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene as the starting material and employs boron tribromide for demethylation.[1] While effective, patents note that the high cost and hazardous nature of boron tribromide make this route less suitable for large-scale production.[13][14]

-

A solution of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (4.3g, 0.02 mol) in anhydrous dichloromethane (50 mL) is cooled to -20°C.[1]

-

A 1M solution of boron tribromide (30 mL, 0.03 mol) in dichloromethane is added dropwise to the cooled solution.[1]

-

The reaction mixture is allowed to warm to room temperature naturally.[1]

-

The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution (40 mL).[1]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow oil (3.8 g, 98% yield).[1]

Industrial Scale Synthesis

A more cost-effective and scalable synthesis route starts from o-nitrochlorobenzene and proceeds in three main steps.[10][13] This method avoids expensive reagents like boron tribromide and is better suited for industrial production.[13]

o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol under basic conditions using a phase transfer catalyst.[13][14]

-

Experimental Protocol: o-nitrochlorobenzene (100g), 50% sodium hydroxide (260g), and a phase transfer catalyst like tetrabutylammonium bromide (8g) are combined and heated to 60°C.[14] 2,2,2-trifluoroethanol (68g) is added dropwise, and the reaction is stirred at 70°C for 6 hours.[14] After cooling, the product, 2-(2,2,2-trifluoroethoxy)nitrobenzene, is isolated by filtration, washing with water, and drying.[14]

The intermediate nitro compound is reduced to an aniline.[13][14]

-

Experimental Protocol: 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g) is dissolved in absolute ethanol (1.5 L) with 10% palladium on carbon (10g) in a hydrogenation kettle.[14] The mixture is hydrogenated at room temperature and normal pressure for 12 hours.[14] The catalyst is removed by filtration, and the filtrate is concentrated to yield 2-(2,2,2-trifluoroethoxy)aniline.[14]

The aniline is converted to the final phenol product via a diazonium salt intermediate.[10][13][14]

-

Experimental Protocol: 2-(2,2,2-trifluoroethoxy)aniline (80g) is added to 20% (w/w) sulfuric acid (210g) and cooled in an ice-water bath.[14] A solution of sodium nitrite (30g) in water (50g) is added dropwise at 0-5°C, and the reaction proceeds for 2 hours to form the diazonium salt solution.[14] This solution is then added dropwise to a heated (70°C) mixture of 20% sulfuric acid, sodium sulfate, and toluene.[10][14] After 2 hours, the mixture is cooled, and the product is isolated through a series of extractions and recrystallization from n-hexane.[10][14]

Applications and Biological Relevance

The primary application for this compound is as a specialized chemical intermediate in research and development.[3]

-

Pharmaceutical Synthesis: It is explicitly cited as a reactant for preparing phenyl acetate compounds that exhibit short sedative and hypnotic effects, indicating its role as a key building block in the development of potential central nervous system agents.[1][2]

-

Research and Analytical Standard: The compound is sold as a laboratory chemical for scientific research and can be used for analytical method development, validation, and quality control applications.[3][15]

Currently, there is limited publicly available information regarding the specific biological activity, mechanism of action, or signaling pathways directly associated with this compound itself. Its significance is largely derived from its utility in constructing more complex, biologically active molecules.

Safety and Handling

This compound is classified as an irritant. Proper safety protocols must be followed during handling and storage.

| Hazard Information | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Source | [3] |

-

Handling: Use only in a well-ventilated area or outdoors.[3][5] Avoid breathing dust, mist, or spray and prevent all personal contact.[3][5] Wash hands thoroughly after handling.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., 29 CFR 1910.138), chemical safety goggles or a face shield (e.g., 29 CFR 1910.133), and suitable protective clothing.[3] If ventilation is inadequate, respiratory protection is required (e.g., 29 CFR 1910.134).[3]

-

Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers.[5]

-

Spills: For solid spills, sweep or shovel into an appropriate container for disposal, minimizing dust generation.[3]

-

Fire: While not highly flammable, containers may burn.[3] Thermal decomposition can generate hazardous carbon oxides and hydrogen fluoride.[3] Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray for extinguishment.[3]

Conclusion

This compound is a well-characterized chemical intermediate with established physicochemical properties and synthesis routes. Its primary value lies in its application as a precursor for pharmaceutically active compounds, particularly those targeting the central nervous system. While direct biological data on the compound itself is scarce, its role as a synthetic building block is clear. Adherence to standard safety and handling procedures is essential when working with this compound due to its irritant properties.

References

- 1. This compound | 160968-99-0 [chemicalbook.com]

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound - Protheragen [protheragen.ai]

- 7. chromatoscientific.com [chromatoscientific.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C8H7F3O2 | CID 13085347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]

- 14. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)phenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)phenol, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical and physical properties, discovery, and historical development, with a focus on its synthesis methodologies. Detailed experimental protocols for prominent synthetic routes are provided. Furthermore, this guide explores the known applications of this compound, particularly its crucial role in the manufacturing of the α1-adrenergic receptor antagonist, Silodosin. While direct biological activities of the compound are not extensively documented, this guide touches upon the pharmacological context of its derivatives and outlines potential areas for future research.

Introduction

This compound is an aromatic organic compound with the chemical formula C8H7F3O2.[1] Its structure is characterized by a phenol ring substituted with a 2,2,2-trifluoroethoxy group at the ortho position. The presence of the trifluoroethoxy moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. This guide serves as a detailed resource for professionals in the fields of chemical synthesis and drug development, offering in-depth information on the synthesis, properties, and applications of this important chemical intermediate.

Discovery and History

The synthesis of this compound is notably documented in patents filed by Kissei Pharmaceutical Co., Ltd. for the synthesis of Silodosin. One of the earliest and most frequently cited methods is described in patent EP600675.[2] This initial synthesis highlighted the utility of this compound as a crucial intermediate. The original route involved the use of expensive and hazardous reagents such as 2,2,2-trifluoroiodoethane and boron tribromide, which prompted the development of more cost-effective and industrially viable synthetic methods in subsequent years.[2] Chinese patent CN100534973C, for instance, outlines an improved route starting from the more economical o-nitrochlorobenzene, avoiding the use of the aforementioned hazardous materials.[2] This evolution in synthetic strategy reflects the compound's growing importance in the pharmaceutical industry.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C8H7F3O2 | [3] |

| Molecular Weight | 192.14 g/mol | [3] |

| CAS Number | 160968-99-0 | [3] |

| Appearance | Off-white to pale grey solid | |

| Melting Point | 49-50 °C | |

| Boiling Point | 202 °C | |

| Density | 1.327 g/cm³ | |

| Flash Point | 102 °C | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | |

| pKa | 9.22 ± 0.30 (Predicted) | |

| ¹H-NMR (300 MHz, CDCl₃) | δ 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃), 6.81-7.11 (m, 4H, Ar-H), 9.72 (br. s., 1H, OH) | [3] |

| ¹³C-NMR (75 MHz, CDCl₃) | δ 56.2, 68.1, 119.2, 121.5, 122.4, 123.7, 126.4, 127.3, 136.4 | [3] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been developed, primarily driven by the need for an efficient and scalable process for the production of Silodosin. The following sections detail the most prominent methods.

Synthesis from o-Nitrochlorobenzene (Diazotization Method)

This method, described in Chinese patent CN100534973C, offers a cost-effective and industrially scalable alternative to earlier synthetic routes.[2] It involves a four-step process starting from readily available o-nitrochlorobenzene.

Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene (III)

-

To a reaction vessel, add o-nitrochlorobenzene (II), 50% sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the mixture to 60 °C with stirring.

-

Slowly add 2,2,2-trifluoroethanol.

-

Maintain the reaction at 70 °C for 6 hours.

-

After cooling, the product is isolated by filtration, washed with water, and dried.

Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline (IV)

-

The intermediate 2-(2,2,2-trifluoroethoxy)nitrobenzene (III) is reduced to the corresponding aniline.

-

This can be achieved through catalytic hydrogenation (e.g., using Pd/C) or with a reducing agent such as iron powder or zinc powder in a suitable solvent.[2]

Step 3: Diazotization of 2-(2,2,2-Trifluoroethoxy)aniline (IV)

-

Dissolve 2-(2,2,2-trifluoroethoxy)aniline (IV) in an acidic solution (e.g., sulfuric acid) at a low temperature (-20 to 50 °C).[2]

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

Step 4: Hydroxy-decomposition to this compound (I)

-

The diazonium salt solution is then subjected to hydrolysis at an elevated temperature (0 to 100 °C) to yield the final product, this compound.[2]

-

The product is then extracted and purified.

Synthesis of this compound from o-Nitrochlorobenzene.

Synthesis from 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene

This method involves the demethylation of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene.

-

Dissolve 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene in anhydrous dichloromethane and cool the solution to -20 °C.[3]

-

Slowly add a 1M solution of boron tribromide in dichloromethane dropwise.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.[3]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[3]

Demethylation route to this compound.

Applications in Drug Development

The primary application of this compound is as a key starting material in the synthesis of Silodosin.[4] Silodosin is a selective antagonist of the α1A-adrenergic receptor, which is primarily located in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra. By blocking this receptor, Silodosin causes smooth muscle relaxation in these tissues, leading to an improvement in the symptoms of benign prostatic hyperplasia (BPH).

The synthesis of Silodosin involves the coupling of a derivative of this compound, typically 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, with a chiral amine intermediate.[4]

Role of this compound in Silodosin Synthesis.

Beyond its role in Silodosin synthesis, this compound is also a precursor for phenyl acetate compounds that have been investigated for their sedative and hypnotic effects.[1]

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, some studies suggest it may possess intrinsic biological activities. It has been reported to have the potential to influence cellular processes by affecting cell signaling pathways, gene expression, and metabolism, and may induce apoptosis through the regulation of carcinogen metabolism and cell cycle arrest.[1] However, detailed studies elucidating the specific signaling pathways and molecular targets of this compound are currently lacking in the scientific literature.

Research on structurally related compounds offers some insights. For instance, chalcones containing the 2,2,2-trifluoroethoxy moiety have demonstrated antiplasmodial activity against Plasmodium falciparum.[1] This suggests that the trifluoroethoxy group may contribute to the biological activity of molecules in which it is incorporated.

Given the limited direct data on the biological effects of this compound, a hypothetical workflow for its initial biological characterization is proposed below.

Proposed workflow for investigating the biological activity of the compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily due to its role as a key intermediate in the synthesis of Silodosin. The evolution of its synthetic methodologies reflects a continuous effort towards more efficient, safer, and cost-effective manufacturing processes. While its own biological activity profile is not yet well-defined, the pharmacological importance of its derivatives underscores the value of the trifluoroethoxyphenol scaffold. Further research into the direct biological effects of this compound could potentially unveil new therapeutic applications. This guide provides a solid foundation of the current knowledge on this compound for researchers and scientists in the field.

References

Spectroscopic Profile of 2-(2,2,2-Trifluoroethoxy)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-(2,2,2-Trifluoroethoxy)phenol, a notable intermediate in the synthesis of pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular and Spectroscopic Data Summary

The empirical formula for this compound is C₈H₇F₃O₂, with a molecular weight of 192.14 g/mol . A summary of its key spectroscopic data is presented below.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | CDCl₃ | 300 | 9.72 | br. s. | - | OH |

| ¹H | CDCl₃ | 300 | 6.81-7.11 | m | - | Ar-H |

| ¹H | CDCl₃ | 300 | 4.36 | q | 8.4 | O-CH₂-CF₃ |

| ¹³C | CDCl₃ | 75 | 136.4 | - | - | Ar-C (C-O) |

| ¹³C | CDCl₃ | 75 | 127.3 | - | - | Ar-C |

| ¹³C | CDCl₃ | 75 | 126.4 | - | - | Ar-C |

| ¹³C | CDCl₃ | 75 | 123.7 | - | - | Ar-C |

| ¹³C | CDCl₃ | 75 | 122.4 | - | - | Ar-C |

| ¹³C | CDCl₃ | 75 | 121.5 | - | - | Ar-C |

| ¹³C | CDCl₃ | 75 | 119.2 | - | - | Ar-C (C-O) |

| ¹³C | CDCl₃ | 75 | 68.1 | - | - | O-CH₂-CF₃ |

| ¹³C | CDCl₃ | 75 | 56.2 | - | - | O-CH₂-CF₃ |

| ¹⁹F | - | - | ~ -74 | t | ~ 8.4 | O-CH₂-CF₃ |

Note: ¹⁹F NMR data is predicted based on typical values for trifluoroethoxy groups and the observed ¹H NMR coupling.

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z | Fragment |

| UPLC/MS | ESI+ | 191.0 | [M-H]⁻ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3600-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretch (Ether) | 1260-1000 | Strong |

| C-F Stretch | 1350-1150 | Very Strong |

| O-H Bend (Phenol) | 1410-1310 | Medium |

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule. An experimental spectrum was not available.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR: The spectrum is acquired on a 300 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on a 75 MHz NMR spectrometer using a proton-decoupled pulse sequence. A 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are commonly used. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

¹⁹F NMR: The spectrum can be acquired on a spectrometer equipped with a fluorine probe, typically operating at a frequency of 282 MHz for a 300 MHz instrument. A simple pulse-acquire sequence is used with a 30-degree pulse and a relaxation delay of 1-2 seconds.

Infrared (IR) Spectroscopy

The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid cell. The spectrum is recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer (MS).

-

Chromatography: A C18 reversed-phase column is typically used for separation. A gradient elution method is employed with a mobile phase consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The flow rate is maintained at a constant value, for example, 0.4 mL/min.

-

Mass Spectrometry: The mass spectrometer is operated in electrospray ionization (ESI) positive or negative ion mode. The capillary voltage is typically set between 3.0 and 4.0 kV, and the cone voltage is optimized to achieve good sensitivity and minimal fragmentation. The desolvation gas flow and temperature are adjusted to ensure efficient solvent removal. Data is acquired in full scan mode over a mass range of, for example, m/z 50-500.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the NMR spectral assignments for this compound.

Caption: Spectroscopic analysis workflow for an organic compound.

An In-depth Technical Guide to the Reactivity and Stability of 2-(2,2,2-Trifluoroethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(2,2,2-Trifluoroethoxy)phenol, a fluorinated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from safety data sheets with data from structurally analogous compounds to provide a robust assessment of its chemical behavior. Key areas covered include its expected reactivity with oxidizing agents, stability under thermal and photochemical stress, and potential interactions with biological systems. Detailed experimental protocols for the synthesis and further study of this compound are also provided.

Chemical and Physical Properties

This compound is a solid with a melting point of 49-50 °C.[1] Its structure, featuring a phenol ring substituted with a trifluoroethoxy group, bestows unique electronic properties that influence its reactivity and stability.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃O₂ | [1][2] |

| Molecular Weight | 192.14 g/mol | [3] |

| CAS Number | 160968-99-0 | [1][2] |

| Melting Point | 49 - 50 °C | [1] |

| Appearance | Solid | [1] |

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing trifluoroethoxy group on the aromatic ring.

Reactivity with Oxidizing Agents

Safety data sheets for this compound explicitly state that it is incompatible with strong oxidizing agents.[1] While specific reaction products and kinetics are not detailed in the available literature, phenols are generally susceptible to oxidation. The reaction can proceed via a variety of mechanisms, including hydrogen atom transfer from the phenolic hydroxyl group.

-

Expected Reaction: Oxidation of the phenol moiety is the most probable reaction. Depending on the oxidant and reaction conditions, this could lead to the formation of quinones, polymeric materials, or cleavage of the aromatic ring.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The trifluoroethoxy group, being electron-withdrawing, is a deactivating group. The regiochemical outcome of electrophilic substitution reactions on this molecule will be determined by the balance of these electronic effects.

Stability

The stability of this compound is a critical consideration for its handling, storage, and application.

Thermal Stability

Under normal handling and storage conditions, this compound is a stable compound.[1] However, at elevated temperatures, thermal decomposition is expected to occur. The primary decomposition products are likely to be carbon oxides and hydrogen fluoride.[1] Studies on analogous fluorinated aryl ethers suggest a high degree of thermal stability.

Photochemical Stability

Based on this analogous compound, it is anticipated that this compound will exhibit greater photochemical stability in acidic to neutral aqueous solutions compared to alkaline conditions.

| Condition | Photolysis Rate Constant (k) for 2-(trifluoromethyl)phenol |

| pH 5 | 3.52 ± 0.07 h⁻¹ |

| pH 7 | 26.4 ± 0.64 h⁻¹ |

| pH 10 | 334.1 ± 93.45 h⁻¹ |

| pH 7 with 1 mM H₂O₂ | 29.99 ± 1.47 h⁻¹ |

Data extracted from a study on a structurally similar compound and should be considered as an estimation for this compound.

Hydrolytic Stability

The ether linkage in this compound is expected to be stable to hydrolysis under normal conditions. Aryl ethers are generally resistant to cleavage.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, general information suggests it may influence cellular processes such as apoptosis and cell cycle regulation. Phenolic compounds are known to interact with proteins, and the introduction of fluorine can modulate biological activity.

Potential Interaction with Apoptosis Signaling Pathways

Based on the known effects of other phenolic and fluorinated compounds, this compound could potentially modulate apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A hypothetical pathway is presented below.

Caption: Hypothetical intrinsic and extrinsic apoptosis pathways potentially modulated by the compound.

Potential Interaction with Cell Cycle Regulation

Phenolic compounds have been reported to influence cell cycle checkpoints. This compound could potentially induce cell cycle arrest, for example at the G1/S or G2/M checkpoints, by affecting the expression or activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Caption: Hypothetical G1/S checkpoint pathway potentially activated by the compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from o-nitrochlorobenzene.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Etherification: To a stirred solution of o-nitrochlorobenzene in a suitable solvent, add 2,2,2-trifluoroethanol, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a strong base (e.g., sodium hydroxide). Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

Reduction: The resulting 2-(2,2,2-Trifluoroethoxy)nitrobenzene is then reduced to the corresponding aniline. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

-

Diazotization: The 2-(2,2,2-Trifluoroethoxy)aniline is diazotized by treating it with sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (0-5 °C).

-

Hydrolysis: The resulting diazonium salt is then hydrolyzed by heating in an acidic aqueous solution to yield the final product, this compound. The product can be purified by recrystallization or chromatography.

Protocol for Assessing Photochemical Stability

This protocol is adapted from a study on a structurally similar compound and can be used to quantify the photochemical degradation of this compound.

-

Sample Preparation: Prepare solutions of this compound in buffered aqueous solutions at various pH values (e.g., pH 5, 7, and 10).

-

Photolysis: Irradiate the solutions with a suitable UV lamp (e.g., a medium-pressure mercury lamp). Maintain a constant temperature during the experiment.

-

Dark Control: Prepare identical solutions and keep them in the dark to account for any non-photochemical degradation.

-

Sample Analysis: At regular time intervals, withdraw aliquots from both the irradiated and dark control solutions. Analyze the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the natural logarithm of the concentration of the compound versus time. The slope of the resulting line will give the pseudo-first-order rate constant (k) for the photodegradation.

Conclusion

This compound is a stable compound under normal conditions, with predictable reactivity based on the functional groups present. Its trifluoroethoxy moiety likely enhances its stability, while the phenolic hydroxyl group provides a site for targeted chemical modifications and potential biological interactions. The provided synthesis and analytical protocols offer a starting point for further investigation into the properties and applications of this compound. Future research should focus on obtaining direct quantitative data on its reactivity and stability, as well as elucidating its specific effects on biological signaling pathways to fully realize its potential in drug discovery and development.

References

The Trifluoroethoxy Moiety: A Technical Guide to the Versatile Chemical Intermediate 2-(2,2,2-Trifluoroethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2,2-Trifluoroethoxy)phenol is a fluorinated aromatic organic compound that has garnered significant attention as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique physicochemical properties, imparted by the trifluoroethoxy group, make it a valuable intermediate for introducing fluorine into target molecules, which can enhance metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

The trifluoroethoxy group significantly influences the electronic properties of the phenol ring, enhancing its utility in various chemical transformations. A summary of its key physical and spectroscopic properties is provided below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₈H₇F₃O₂ | [1][2] |

| Molecular Weight | 192.14 g/mol | [1][2] |

| CAS Number | 160968-99-0 | [1][2] |

| Appearance | Off-white to pale grey solid | - |

| Melting Point | 49-50 °C | - |

| Boiling Point | 202 °C | - |

| Density | 1.327 g/cm³ | - |

| ¹H-NMR (300 MHz, CDCl₃) | δ 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃), 6.81-7.11 (m, 4H, Ar-H), 9.72 (br. s., 1H, OH) | [1] |

| ¹³C-NMR (75 MHz, CDCl₃) | δ 56.2, 68.1, 119.2, 121.5, 122.4, 123.7, 126.4, 127.3, 136.4 | [1] |

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and considerations.

Multi-Step Synthesis from o-Nitrochlorobenzene

This is a well-documented and scalable method that proceeds through several intermediate steps.[3][4] The overall workflow is depicted in the following diagram.

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Multi-Step Synthesis

Step 1: Etherification of o-Nitrochlorobenzene [4]

-

To a reaction vessel, add o-nitrochlorobenzene (100g), 50% sodium hydroxide (260g), and a phase transfer catalyst such as tetrabutylammonium bromide (8g).

-

Heat the mixture to 60°C with stirring.

-

Slowly add 2,2,2-trifluoroethanol (68g).

-

Maintain the reaction at 70°C for 6 hours.

-

After cooling, the solid product, 2-(2,2,2-trifluoroethoxy)nitrobenzene, is collected by filtration, washed with water, and dried.

-

Yield: 88.4%

Step 2: Reduction to 2-(2,2,2-Trifluoroethoxy)aniline [4]

-

In a hydrogenation apparatus, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g), absolute ethanol (1.5 L), and 10% palladium on carbon (10g).

-

Hydrogenate at room temperature and normal pressure for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)aniline.

-

Yield: 91.6%

Step 3: Diazotization and Hydrolysis [4]

-

In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool in an ice-water bath.

-

Add 2-(2,2,2-trifluoroethoxy)aniline (80g) with stirring and react for 30 minutes.

-

Add a solution of sodium nitrite (30g) in water (50g) dropwise, maintaining the temperature between 0-5°C for 2 hours to form the diazonium salt.

-

In a separate flask, a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml) is heated to 70°C.

-

The diazonium salt solution is added dropwise to the heated mixture and the reaction is continued for 2 hours.

-

After cooling, the layers are separated. The aqueous layer is extracted with toluene.

-

The combined organic layers are washed, concentrated, and then extracted with 30% (w/w) sodium hydroxide.

-

The combined aqueous layers are acidified with 2N hydrochloric acid and extracted with toluene.

-

The final toluene layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The crude product can be recrystallized from n-hexane.

-

Yield: 32.4% for the final step.[5]

Williamson Ether Synthesis Approach

Conceptual Experimental Protocol: Williamson Ether Synthesis

-

Dissolve catechol (or a protected catechol derivative) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate one of the phenolic hydroxyl groups, forming the corresponding phenoxide.

-

Introduce a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl tosylate.

-

Heat the reaction mixture to facilitate the SN2 displacement of the leaving group by the phenoxide. Typical temperatures range from 50-100°C.[8]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

-

If a protected catechol was used, a subsequent deprotection step would be necessary.

Caption: Conceptual Williamson ether synthesis for this compound.

Application as a Key Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals, most notably Silodosin.[3][9]

Synthesis of Silodosin Intermediate

This compound is a precursor to 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, which is a key building block for the synthesis of Silodosin.[10][11]

Experimental Workflow: From Intermediate to a Silodosin Precursor

Caption: Synthesis of a key Silodosin precursor from this compound.

This methanesulfonate is then reacted with an appropriate amine-containing fragment to construct the core structure of Silodosin.[10][11]

Role in Modulating Biological Pathways: The Case of Silodosin

Silodosin, synthesized using the intermediate derived from this compound, is a selective alpha-1A adrenergic receptor antagonist.[12][13] These receptors are G-protein coupled receptors (GPCRs) primarily located on the smooth muscle of the prostate, bladder neck, and urethra.[14][15]

Signaling Pathway of Alpha-1 Adrenergic Receptors and Inhibition by Antagonists

The binding of endogenous agonists like norepinephrine to alpha-1 adrenergic receptors activates a Gq-protein signaling cascade.[14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[15] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels lead to the contraction of smooth muscle.[14]

Alpha-1 adrenergic receptor antagonists, such as Silodosin, competitively block the binding of norepinephrine to these receptors, thereby inhibiting this signaling pathway.[12] The result is a relaxation of the smooth muscle in the lower urinary tract, which alleviates the symptoms of benign prostatic hyperplasia (BPH).[16][17]

Caption: Alpha-1 adrenergic receptor signaling and its inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. The presence of the trifluoroethoxy group imparts unique properties that are leveraged in drug design to improve the pharmacological profile of molecules. The well-established synthetic routes, coupled with its demonstrated utility in the construction of complex drugs like Silodosin, underscore its importance for researchers and professionals in the field of drug development. A thorough understanding of its chemistry and applications can facilitate the design and synthesis of novel therapeutic agents.

References

- 1. This compound | 160968-99-0 [chemicalbook.com]

- 2. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 3. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]

- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. byjus.com [byjus.com]

- 9. Preparation method of silodosin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 10. WO2015015512A2 - Process for the preparation of silodosin and its gamma form - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. What is the mechanism of Silodosin? [synapse.patsnap.com]

- 13. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 15. Alpha blocker - Wikipedia [en.wikipedia.org]

- 16. Evolving Role of Silodosin for the Treatment of Urological Disorders – A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Silodosin (Rapaflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol from o-Nitrochlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-(2,2,2-Trifluoroethoxy)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, o-nitrochlorobenzene. The synthesis involves a four-step process, including etherification, reduction, diazotization, and hydroxyl decomposition. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from o-nitrochlorobenzene proceeds through the following key intermediates:

-

2-(2,2,2-Trifluoroethoxy)nitrobenzene (III) : Formed via a phase-transfer catalyzed etherification of o-nitrochlorobenzene (II) with 2,2,2-trifluoroethanol.

-

2-(2,2,2-Trifluoroethoxy)aniline (IV) : Obtained through the reduction of the nitro group of compound (III).

-

This compound (I) : The final product, generated by the diazotization of the aniline (IV) followed by hydrolysis of the resulting diazonium salt.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed methodologies for each key synthetic step, along with tabulated quantitative data for yields and physical properties.

Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene (III)

The initial step involves a nucleophilic aromatic substitution reaction where the chloro group of o-nitrochlorobenzene is displaced by the trifluoroethoxide ion, generated in situ from 2,2,2-trifluoroethanol. A phase-transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases.

Reaction Scheme:

An In-depth Technical Guide to the Alkali-Catalyzed Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alkali-catalyzed synthesis of 2-(2,2,2-Trifluoroethoxy)phenol, a key intermediate in the preparation of various pharmaceutical compounds. Two primary synthetic strategies are explored: a multi-step route commencing from o-nitrochlorobenzene and a more direct approach via the Williamson ether synthesis starting from catechol. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and workflows to facilitate a deeper understanding and practical application of these methods.

Multi-Step Synthesis from o-Nitrochlorobenzene

A well-documented approach to this compound involves a three-step sequence starting from o-nitrochlorobenzene. This method, detailed in various patents, includes an initial alkali-catalyzed etherification, followed by reduction of the nitro group, and finally, diazotization and hydrolysis to yield the target phenol.[1][2][3]

Reaction Pathway

The overall transformation can be visualized as follows:

Caption: Multi-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene [1][2]

-

To a reaction flask, add o-nitrochlorobenzene (100g), 50% aqueous sodium hydroxide (260g), and a phase-transfer catalyst such as tetrabutylammonium bromide (8g).

-

Stir the mixture and heat to 60°C.

-

Slowly add 2,2,2-trifluoroethanol (68g) to the reaction mixture.

-

After the addition is complete, raise the temperature to 70°C and maintain for 6 hours with continuous stirring.

-

Cool the mixture, and collect the solid product by suction filtration.

-

Wash the solid with water and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.

Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline [1]

-

In a hydrogenation apparatus, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g), absolute ethanol (1.5L), and 10% palladium on carbon (10g).

-

Conduct hydrogenation at room temperature under atmospheric pressure for 12 hours.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-(2,2,2-trifluoroethoxy)aniline.

Step 3: Synthesis of this compound [1][2][3]

-

In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool in an ice-water bath.

-

Add 2-(2,2,2-trifluoroethoxy)aniline (80g) and stir for 30 minutes.

-

Prepare a solution of sodium nitrite (30g) in water (50g) and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

-

Stir the mixture at 0-5°C for 2 hours to form the diazonium salt solution.

-

In a separate flask, prepare a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml), and heat to 70°C.

-

Add the previously prepared diazonium salt solution dropwise to the hot sulfuric acid mixture.

-

Continue the reaction for 2 hours after the addition is complete.

-

Cool the mixture and separate the layers. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and then extract with 30% (w/w) sodium hydroxide solution.

-

Acidify the combined aqueous basic extracts with 2N hydrochloric acid.

-

Extract the acidified solution with toluene.

-

Dry the combined toluene extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from n-hexane to obtain pure this compound.

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |

| 1 | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | o-Nitrochlorobenzene | 88.4 | 53-55 |

| 2 | 2-(2,2,2-Trifluoroethoxy)aniline | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | 91.6 | 58-60 |

| 3 | This compound | 2-(2,2,2-Trifluoroethoxy)aniline | 32.4 | 52-54 |

Direct Synthesis via Williamson Ether Synthesis

A more direct and potentially more efficient route to this compound is the Williamson ether synthesis. This method involves the selective mono-O-alkylation of a suitable phenol precursor, such as catechol, with a trifluoroethylating agent in the presence of an alkali catalyst. The regioselectivity of this reaction is a critical aspect, with the goal of favoring the formation of the desired 2-substituted product.

Reaction Pathway

The direct synthesis can be represented as follows:

Caption: Williamson ether synthesis of this compound.

Proposed Experimental Protocol

While a specific detailed protocol for the direct trifluoroethylation of catechol to yield the desired product is not extensively documented, a plausible procedure can be adapted from established Williamson ether synthesis methodologies for similar phenolic substrates. The use of a mild base like potassium carbonate is often preferred to promote mono-alkylation and minimize the formation of the di-substituted byproduct.[4]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine catechol, a suitable solvent (e.g., acetone, DMF, or acetonitrile), and a slight excess of anhydrous potassium carbonate.

-

Add a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl tosylate, to the mixture. The stoichiometry should be carefully controlled to favor mono-alkylation.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data

Experimental Workflows

Workflow for Multi-Step Synthesis

Caption: Experimental workflow for the multi-step synthesis.

Conclusion

This technical guide has outlined two primary synthetic routes for this compound. The multi-step synthesis starting from o-nitrochlorobenzene is a well-established method with detailed protocols and predictable yields. The direct Williamson ether synthesis from catechol presents a more atom-economical approach, though it requires careful optimization to ensure high regioselectivity and yield. Researchers and drug development professionals can leverage this information to select the most appropriate synthetic strategy based on factors such as starting material availability, scalability, and desired purity of the final product. Further investigation into the optimization of the direct synthesis route could lead to a more efficient and environmentally friendly method for the production of this valuable pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol via Diazotization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diazotization method for the synthesis of 2-(2,2,2-Trifluoroethoxy)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data in a structured format.

Introduction

The synthesis of this compound through the diazotization of its corresponding aniline precursor is a well-established and efficient method. This multi-step process, originating from readily available starting materials, offers a reliable pathway to this fluorinated phenol derivative. The overall synthetic route involves the initial preparation of 2-(2,2,2-Trifluoroethoxy)aniline, followed by its diazotization and subsequent hydrolysis of the resulting diazonium salt.

Overall Synthesis Pathway

The synthesis of this compound commences with o-nitrochlorobenzene. The process can be summarized in the following key stages:

-

Etherification: o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst to yield 2-(2,2,2-trifluoroethoxy)nitrobenzene.

-

Reduction: The nitro group of 2-(2,2,2-trifluoroethoxy)nitrobenzene is reduced to an amine, typically through catalytic hydrogenation, to produce 2-(2,2,2-trifluoroethoxy)aniline.

-

Diazotization: The primary aromatic amine, 2-(2,2,2-trifluoroethoxy)aniline, is converted into a diazonium salt by treatment with nitrous acid at low temperatures.

-

Hydrolysis: The diazonium salt is then hydrolyzed, typically by heating the aqueous acidic solution, to yield the final product, this compound.

Core Reaction: Diazotization and Hydrolysis

The pivotal steps in this synthesis are the diazotization of 2-(2,2,2-trifluoroethoxy)aniline and the subsequent hydrolysis of the formed diazonium salt.

Diazotization of 2-(2,2,2-Trifluoroethoxy)aniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in dry form.[2]

Hydrolysis of the Diazonium Salt

The resulting 2-(2,2,2-trifluoroethoxy)benzenediazonium salt is then hydrolyzed to the corresponding phenol. This is typically achieved by heating the aqueous acidic solution of the diazonium salt. The diazonium group is an excellent leaving group (as dinitrogen gas), which facilitates the nucleophilic attack by water.

Experimental Protocols

The following protocols are based on established procedures and provide a detailed methodology for the synthesis of this compound from its aniline precursor.

Diazotization of 2-(2,2,2-Trifluoroethoxy)aniline

Materials:

-

2-(2,2,2-Trifluoroethoxy)aniline

-

20% (w/w) Sulfuric Acid

-

Sodium Nitrite

-

Deionized Water

-

Ice

Procedure:

-

In a reaction flask equipped with a stirrer and a dropping funnel, add 210 g of 20% (w/w) sulfuric acid.

-

Cool the flask in an ice-water bath with stirring.

-

Slowly add 80 g of 2-(2,2,2-trifluoroethoxy)aniline to the cooled sulfuric acid.

-

Allow the mixture to react for 30 minutes.

-

Prepare a solution of 30 g of sodium nitrite in 50 g of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours. The resulting diazonium salt solution is then used immediately in the next step.

Hydrolysis and Purification of this compound

Materials:

-

Diazonium salt solution from the previous step

-

20% (w/w) Sulfuric Acid

-

Sodium Sulfate

-

Toluene

-

30% (w/w) Sodium Hydroxide

-

2N Hydrochloric Acid

-

Anhydrous Sodium Sulfate

Procedure:

-

In a separate reaction flask, add 200 g of 20% (w/w) sulfuric acid, 100 g of sodium sulfate, and 500 ml of toluene.

-

Heat this mixture to 70 °C with stirring.

-

Add the previously prepared diazonium salt solution dropwise to the heated mixture.

-

After the addition is complete, continue to stir the reaction at 70 °C for 2 hours.

-

Cool the reaction mixture and separate the organic and aqueous layers.

-

Extract the aqueous phase twice with 200 ml portions of toluene.

-

Combine all the toluene layers and wash with water.

-

Concentrate the combined toluene extracts to approximately one-third of the original volume.

-

Extract the concentrated toluene solution three times with 200 g portions of 30% (w/w) sodium hydroxide.

-

Combine the aqueous (sodium hydroxide) layers and acidify with 2N hydrochloric acid.

-

Extract the acidified aqueous layer twice with 200 ml portions of toluene.

-

Combine the final toluene extracts, dry over anhydrous sodium sulfate, and filter.

-

The solvent is then removed under reduced pressure to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps of the synthesis.

Table 1: Reactant Quantities for Diazotization

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (approx.) | Molar Ratio (approx.) |

| 2-(2,2,2-Trifluoroethoxy)aniline | 191.15 | 80 | 0.419 | 1 |

| Sodium Nitrite | 69.00 | 30 | 0.435 | 1.04 |

| Sulfuric Acid (in 20% solution) | 98.08 | 42 | 0.428 | 1.02 |

Table 2: Reaction Conditions

| Step | Parameter | Value |

| Diazotization | Temperature | 0 - 5 °C |

| Duration | 2 hours | |

| Hydrolysis | Temperature | 70 °C |

| Duration | 2 hours |

Conclusion

The diazotization of 2-(2,2,2-trifluoroethoxy)aniline followed by hydrolysis provides a robust and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.

References

physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential applications of 2-(2,2,2-Trifluoroethoxy)phenol. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Core Properties

This compound is an organic compound with the chemical formula C8H7F3O2.[1] It consists of a phenol ring substituted with a 2,2,2-trifluoroethoxy group at the ortho position.[1] This substitution significantly influences its chemical properties and reactivity.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 160968-99-0 | [1][2] |

| Molecular Formula | C8H7F3O2 | [1][3][4] |

| Molecular Weight | 192.14 g/mol | [1][3][4] |

| Appearance | Solid; Off-White to Pale Grey | [2][3] |

| Melting Point | 49 - 50 °C | [2][3] |

| Boiling Point | 202 °C | [2][3] |

| pKa | 9.22 ± 0.30 (Predicted) | [2] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [2] |

| Density | 1.327 g/cm³ | [2] |

| Flash Point | 102 °C | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2][5] |

Synthesis Protocols

The synthesis of this compound is a multi-step process. A widely reported method involves the initial etherification of a substituted nitrobenzene, followed by reduction, diazotization, and hydroxylolysis.[6][7][8] An alternative, though less common, approach involves the demethylation of a methoxy precursor.[4]

This is a common and scalable synthetic route.[6][7]

Experimental Protocol:

-

Step 1: Preparation of 2-(2,2,2-trifluoroethoxy)nitrobenzene (III)

-

To a reaction vessel, add o-nitrochlorobenzene (II) (100g), 50% sodium hydroxide (260g), and a phase transfer catalyst such as tetrabutylammonium bromide (8g).[8]

-

Stir the mixture and heat to 60°C.[8]

-

Slowly add 2,2,2-trifluoroethanol (68g).[8]

-

Maintain the reaction at 70°C with stirring for 6 hours.[8]

-

After cooling, the product is isolated by suction filtration, washed with water, and dried to yield an orange-red solid.[8]

-

-

Step 2: Preparation of 2-(2,2,2-trifluoroethoxy)aniline (IV)

-

In a hydrogenation kettle, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (III) (120g), absolute ethanol (1.5 L), and 10% palladium on carbon (10g).[8]

-

The mixture is hydrogenated under normal pressure at room temperature with stirring for 12 hours.[8]

-

Following the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to obtain a light yellow solid.[8]

-

-

Step 3: Preparation of this compound (I)

-

In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool the mixture in an ice-water bath.[8]

-

With stirring, add 2-(2,2,2-trifluoroethoxy)aniline (IV) (80g) and continue to stir for 30 minutes.[8]

-

A solution of sodium nitrite (30g) in water (50g) is added dropwise, maintaining the temperature between 0-5°C for 2 hours to form the diazonium salt solution.[8]

-

In a separate flask, a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml) is heated to 70°C.[6]

-

The previously prepared diazonium salt solution is added dropwise to this heated mixture. The reaction is continued for 2 hours.[6]

-

After cooling, the layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed, concentrated, and then extracted with 30% (w/w) sodium hydroxide.[6]

-

The combined aqueous layers are acidified with 2N HCl and extracted with toluene.[6]

-

The final toluene layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is recrystallized from n-hexane to yield the final product as a white solid.[6]

-

This method utilizes a potent demethylating agent.

Experimental Protocol:

-